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carbaldehyde

Cat. No.: B2664896 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 3-methoxycyclobutane-1-
carbaldehyde with its key derivatives: 3-hydroxycyclobutane-1-carbaldehyde, 3-

oxocyclobutane-1-carbaldehyde, and the parent compound, cyclobutanecarbaldehyde. This

objective analysis, supported by experimental data, aims to elucidate the structural nuances

and electronic effects imparted by substituent changes at the C3 position of the cyclobutane

ring.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for 3-methoxycyclobutane-1-carbaldehyde and its selected derivatives. This

data provides a quantitative basis for the comparative analysis of their chemical structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound H1 (Aldehyde) H3
Methoxy
(OCH₃)

Other
Cyclobutane
Protons

3-

Methoxycyclobut

ane-1-

carbaldehyde

~9.7 ~3.8 ~3.3 ~2.0-2.8

3-

Hydroxycyclobut

ane-1-

carbaldehyde

~9.7 ~4.2 - ~2.1-2.9

3-

Oxocyclobutane-

1-carbaldehyde

~9.8 - - ~3.0-3.5

Cyclobutanecarb

aldehyde
~9.7 ~2.1-2.4 - ~1.8-2.4

Note: The chemical shifts are approximate and can vary based on the solvent and experimental

conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound
C1 (Aldehyde
Carbonyl)

C3
Methoxy
(OCH₃)

Other
Cyclobutane
Carbons

3-

Methoxycyclobut

ane-1-

carbaldehyde

~203 ~75 ~56 ~30-45

3-

Hydroxycyclobut

ane-1-

carbaldehyde

~204 ~65 - ~32-48

3-

Oxocyclobutane-

1-carbaldehyde

~201
~208 (Ketone

Carbonyl)
- ~45-55

Cyclobutanecarb

aldehyde
~204 ~25 - ~22-48

Note: The chemical shifts are approximate and can vary based on the solvent and experimental

conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
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Compound
C=O Stretch
(Aldehyde)

O-H Stretch
(Alcohol)

C=O Stretch
(Ketone)

C-O Stretch
(Ether/Alcohol)

3-

Methoxycyclobut

ane-1-

carbaldehyde

~1725 - - ~1100

3-

Hydroxycyclobut

ane-1-

carbaldehyde

~1720 ~3400 (broad) - ~1050

3-

Oxocyclobutane-

1-carbaldehyde

~1730 - ~1780 -

Cyclobutanecarb

aldehyde
~1730 - - -

Table 4: Mass Spectrometry Data (Molecular Ion [M]⁺ Peak)

Compound Molecular Formula Molecular Weight
Observed [M]⁺
(m/z)

3-

Methoxycyclobutane-

1-carbaldehyde

C₆H₁₀O₂ 114.14 114

3-

Hydroxycyclobutane-

1-carbaldehyde

C₅H₈O₂ 100.12 100

3-Oxocyclobutane-1-

carbaldehyde
C₅H₆O₂ 98.10 98

Cyclobutanecarbaldeh

yde
C₅H₈O 84.12 84
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Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, typically operating at a

frequency of 400 MHz for protons.

Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid

sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5

mm NMR tube. It is crucial that the sample is free of particulate matter.

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a

spectral width of approximately 16 ppm, an acquisition time of around 3-4 seconds, and a

relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum. A wider spectral width of about 240 ppm is used. Due to the low natural

abundance of the ¹³C isotope, a larger number of scans (typically 1024 or more) and a longer

relaxation delay (2-5 seconds) are necessary to obtain a spectrum with adequate signal

intensity.

Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, commonly

with an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.

Sample Preparation: For liquid samples, a single drop is placed directly onto the ATR crystal.

For solid samples, a small amount of the powder is placed on the crystal, and pressure is

applied to ensure good contact.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is recorded first and automatically
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subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, with Electron Ionization (EI) being a

common method for volatile, small organic molecules.

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion

probe or through a gas chromatograph (GC-MS). The sample must be sufficiently volatile to

be in the gas phase for ionization.

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-

energy electron beam (typically 70 eV). This causes the molecule to lose an electron,

forming a molecular ion (M⁺), and often induces fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

to generate the mass spectrum.

Visualization of Structural Relationships
The following diagram illustrates the structural relationships between 3-methoxycyclobutane-
1-carbaldehyde and its compared derivatives.
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Structural Comparison of Cyclobutane Derivatives
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Caption: Chemical transformations relating the compared cyclobutane derivatives.

To cite this document: BenchChem. [A Spectroscopic Comparison of 3-Methoxycyclobutane-
1-carbaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2664896#spectroscopic-comparison-of-3-
methoxycyclobutane-1-carbaldehyde-with-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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